2-(Isopropylamino)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(propan-2-ylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2)7-4-3-6/h5,7H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMLHEAFFIUPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380949 | |
| Record name | 2-(isopropylamino)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-80-6 | |
| Record name | 2-(isopropylamino)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(propan-2-yl)amino]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties
Tabulated Summary of Key Properties
Below are the key chemical and physical properties for 2-(Isopropylamino)acetonitrile and its common hydrochloride salt form.
| Property | Value | Source |
|---|---|---|
| CAS Number | 16728-80-6 | bldpharm.com |
| Molecular Formula | C5H10N2 | bldpharm.com |
| Molecular Weight | 98.15 g/mol | bldpharm.com |
| Storage | Sealed in dry, 2-8°C | bldpharm.com |
| Property | Value | Source |
|---|---|---|
| CAS Number | 38737-90-5 | fluorochem.co.uk |
| Molecular Formula | C5H11ClN2 | bldpharm.com |
| Molecular Weight | 134.61 g/mol | fluorochem.co.uk |
| IUPAC Name | 2-[(propan-2-yl)amino]acetonitrile hydrochloride | fluorochem.co.uk |
| Hydrogen Bond Acceptors | 2 | fluorochem.co.uk |
| Hydrogen Bond Donors | 1 | fluorochem.co.uk |
| Canonical SMILES | CC(C)NCC#N.Cl | fluorochem.co.uk |
Detailed Elaboration on Structural Features
This compound possesses a simple yet functionally rich structure. It is characterized by a central methylene (B1212753) carbon bonded to both a nitrile group (-C≡N) and a secondary amine. The amine is substituted with an isopropyl group, which provides steric bulk that can influence the molecule's reactivity and its binding interactions in biological systems. As a bifunctional compound, it exhibits the combined properties of both an amine and a nitrile. The amine is basic and nucleophilic, while the nitrile group is electrophilic at the carbon atom and can participate in various cycloadditions and transformations. enamine.net
Spectroscopic Data and Characterization
The characterization of this compound and its derivatives is typically achieved through standard spectroscopic methods. In Nuclear Magnetic Resonance (NMR) spectroscopy, the 1H NMR spectrum would show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and signals for the methylene protons adjacent to the amine and nitrile groups. amazonaws.com The 13C NMR spectrum would show distinct peaks for the nitrile carbon, the isopropyl carbons, and the α-carbon. amazonaws.com Infrared (IR) spectroscopy is useful for identifying the sharp, medium-intensity absorption band of the nitrile (C≡N) stretch. Mass spectrometry would confirm the molecular weight of the compound. Purity and identity are often confirmed using chromatographic techniques like HPLC and LC-MS. ambeed.com
Advanced Characterization and Analytical Methodologies for 2 Isopropylamino Acetonitrile
Spectroscopic Characterization Techniques
A detailed spectroscopic analysis of 2-(Isopropylamino)acetonitrile is crucial for its unambiguous identification and the elucidation of its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide invaluable information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The isopropyl group should exhibit a doublet for the six equivalent methyl protons and a septet for the methine proton, arising from spin-spin coupling. The methylene (B1212753) protons adjacent to the nitrile group and the amino group would likely appear as a singlet or a more complex multiplet depending on the solvent and temperature, which can influence the rate of proton exchange on the nitrogen atom. The N-H proton of the secondary amine would typically present as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | -CH(CH₃)₂ |
| Data not available | Data not available | Data not available | -CH(CH ₃)₂ |
| Data not available | Data not available | Data not available | -CH ₂-CN |
| Data not available | Data not available | Data not available | -NH - |
Note: This table is predictive and requires experimental data for validation.
The carbon-13 NMR spectrum would provide information on the number and chemical environment of the carbon atoms. One would expect to see distinct signals for the methyl and methine carbons of the isopropyl group, the methylene carbon, and the carbon of the nitrile group. The chemical shift of the nitrile carbon is typically found in the downfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| Data not available | -C H(CH₃)₂ |
| Data not available | -CH(C H₃)₂ |
| Data not available | -C H₂-CN |
| Data not available | -C N |
Note: This table is predictive and requires experimental data for validation.
Two-dimensional NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in confirming the assignments made from 1D NMR spectra. A DEPT-135 experiment would differentiate between CH, CH₂, and CH₃ groups by their phase. An HSQC spectrum would show correlations between directly bonded protons and carbons, providing definitive assignments for the protonated carbons in the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and is particularly useful for identifying functional groups.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A sharp, medium-intensity band in the region of 2260-2240 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. The N-H stretching vibration of the secondary amine would likely appear as a moderate band in the 3500-3300 cm⁻¹ region. C-H stretching vibrations for the alkyl groups would be observed around 3000-2850 cm⁻¹, and C-H bending vibrations would appear at lower wavenumbers.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | N-H stretch |
| Data not available | Data not available | C-H stretch (alkyl) |
| Data not available | Data not available | C≡N stretch |
| Data not available | Data not available | C-H bend |
Note: This table is predictive and requires experimental data for validation.
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, effectively generating a molecular fingerprint. thermofisher.com Unlike infrared spectroscopy, Raman spectroscopy detects the light scattered from a sample when irradiated with a monochromatic laser source. mst.or.jp This technique is particularly advantageous for analyzing aqueous samples and is less susceptible to interference from fluorescent materials when using near-infrared excitation lasers. thermofisher.com
For this compound, the FT-Raman spectrum is expected to exhibit characteristic peaks corresponding to its distinct functional groups: the nitrile (C≡N), the secondary amine (N-H), and the isopropyl alkyl groups (C-H). The nitrile group is known to produce a sharp and intense stretching band, which is a key diagnostic feature in Raman spectra. spectroscopyonline.com The secondary amine and alkyl groups will also show characteristic stretching and bending vibrations.
Key Research Findings:
Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch in saturated nitriles typically appears in the 2260–2240 cm⁻¹ region. spectroscopyonline.com This peak is characteristically sharp and intense due to the significant change in polarizability during the vibration. spectroscopyonline.com
Secondary Amine (N-H): Secondary amines exhibit a single N-H stretching vibration, generally found between 3350–3300 cm⁻¹. s-a-s.org An N-H wagging peak may also be observed around 750–700 cm⁻¹. spectroscopyonline.com
Alkyl Groups (C-H): The spectrum will contain multiple bands corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in the isopropyl and methylene groups, typically in the 3000–2800 cm⁻¹ range. researchgate.net C-H bending and rocking vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
The following table summarizes the predicted FT-Raman spectral bands for this compound.
Table 1: Predicted FT-Raman Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 3350–3300 | N-H Stretch | Secondary Amine | Medium |
| 2980–2950 | Asymmetric C-H Stretch | Alkyl (CH₃, CH₂) | Strong |
| 2880–2860 | Symmetric C-H Stretch | Alkyl (CH₃, CH₂) | Strong |
| 2260–2240 | C≡N Stretch | Nitrile | Strong, Sharp |
| 1470–1440 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |
| 1385–1370 | C-H Bend (Umbrella) | Isopropyl | Medium |
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. ijprajournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing compounds in complex mixtures. nih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, typically forming protonated molecules [M+H]⁺ in positive ion mode. ijprajournal.com The selection of mobile phase pH is critical; acidic conditions can enhance the protonation of amines and improve ionization efficiency. waters.com
For this compound, analysis via LC-ESI-MS in positive ion mode would be the preferred approach. The protonated molecule would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions in the second mass analyzer.
Key Research Findings:
Ionization: Amines readily form positive ions in ESI mode. Using an acidified mobile phase, such as water/acetonitrile (B52724) with formic acid, generally yields the highest sensitivity for amine analysis. nih.govnih.gov
Fragmentation: The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable immonium ion.
A plausible fragmentation pathway for [this compound+H]⁺ (m/z 99.09) would involve cleavage of the bond between the isopropyl group and the nitrogen atom or cleavage adjacent to the nitrile group.
Table 3: Predicted ESI-MS/MS Fragments for this compound
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| 99.09 | [C₅H₁₁N₂]⁺ | Protonated Molecule [M+H]⁺ |
| 84.07 | [C₄H₉N₂]⁺ | Loss of CH₃ from isopropyl group |
| 58.07 | [C₃H₈N]⁺ | Alpha-cleavage, loss of cyanomethyl radical (•CH₂CN) |
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or more decimal places), which allows for the determination of a compound's elemental composition. ijprajournal.combioanalysis-zone.com This capability is crucial for confirming the identity of a compound and for distinguishing it from other molecules that may have the same nominal mass (isobars). bioanalysis-zone.comsterlingpharmasolutions.com Techniques like Time-of-Flight (TOF) MS can achieve high resolution and mass accuracy, often better than 5 ppm. lcms.cz
The elemental formula of this compound is C₅H₁₀N₂. HRMS can verify this composition by measuring the exact mass of its protonated molecule, [C₅H₁₁N₂]⁺.
Key Research Findings:
Accurate Mass: HRMS can differentiate between molecular formulas having the same nominal mass by measuring their exact masses. bioanalysis-zone.com
Impurity Identification: This technique is invaluable for identifying unknown impurities in pharmaceuticals and other materials, as the accurate mass data can be used to propose potential elemental formulas for the impurities. ijprajournal.comsterlingpharmasolutions.com
For example, HRMS could easily distinguish this compound from a potential isobaric compound like 2-amino-2-ethyl-propionitrile (C₅H₁₀N₂). While both have the same nominal mass, their exact masses would be identical in this case as they are isomers. However, it could be distinguished from an impurity with a different formula but the same nominal mass, such as C₄H₆N₂O (nominal mass 98).
Table 4: Accurate Mass Data for [this compound+H]⁺
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₁₀N₂ |
| Nominal Mass of Molecule | 98 |
| Ion Formula | [C₅H₁₁N₂]⁺ |
| Nominal m/z of Ion | 99 |
| Monoisotopic Mass of Molecule | 98.08440 |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating components of a mixture and for quantifying the amount of a specific compound present.
High-Performance Liquid Chromatography (HPLC, RP-HPLC, VHPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and related substances. ijpsonline.comsemanticscholar.org Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is the most common mode for separating small molecules like this compound. acs.orgresearchgate.net The retention of basic compounds like amines can be challenging and is highly dependent on the mobile phase pH. Using modern columns and systems like Ultra-High-Performance Liquid Chromatography (UHPLC or VHPLC) can significantly increase separation speed, resolution, and sensitivity. ijprajournal.com
Key Research Findings:
Column Choice: C8 and C18 columns are widely used for the separation of small polar molecules. researchgate.netijpar.com For highly polar amines that show poor retention, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. researchgate.net
Mobile Phase: A typical mobile phase consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.netsemanticscholar.org The addition of a buffer or an acidifier like formic acid is often necessary to control the ionization state of the analyte and ensure good peak shape. waters.comnih.gov
Detection: UV detection can be used, but sensitivity may be low given the compound's weak chromophore. ijpsonline.com Coupling HPLC with a mass spectrometer (LC-MS) provides universal detection with high sensitivity and specificity. ijprajournal.com A Charged Aerosol Detector (CAD) is another option for detecting non-chromophoric compounds. researchgate.net
The following table outlines a potential starting method for the analysis of this compound by RP-HPLC.
Table 5: Example RP-HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-35 °C |
| Injection Volume | 10 µL |
| Detector | UV at ~210 nm or Mass Spectrometer (ESI+) |
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.
A typical GC method for analyzing this compound would involve a capillary column, such as a DB-1 or similar non-polar column, and a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for sensitive detection. nih.govepa.gov The use of a mass spectrometer (MS) as a detector (GC-MS) provides not only quantitative data but also structural information, aiding in the unequivocal identification of the compound. nih.govresearchgate.net
For the analysis of related compounds, derivatization might be employed to increase volatility and improve peak shape. nih.gov However, for this compound itself, direct injection is often feasible. The operating conditions, including column temperature, carrier gas flow rate, and detector parameters, must be optimized to achieve good resolution and sensitivity. nih.govepa.gov For instance, a temperature program might start at a lower temperature and ramp up to ensure the elution of all components in a reasonable time. nih.gov
Table 1: Illustrative GC Parameters for Analysis of Aminoacetonitrile Derivatives
| Parameter | Setting |
|---|---|
| Column | DB-1, 30 m x 0.32 mm i.d. nih.gov |
| Carrier Gas | Nitrogen or Helium nih.govepa.gov |
| Flow Rate | 2.5 mL/min nih.gov |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 150°C for 3 min, ramp at 20°C/min to 280°C, hold for 5 min nih.gov |
| Detector | FID or NPD nih.govepa.gov |
| Detector Temperature | 300 °C epa.gov |
Note: These parameters are illustrative and require optimization for specific applications.
Thin-Layer Chromatography (TLC) in Analytical Separations
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of this compound. libretexts.orgumich.edu It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. libretexts.orgumich.edu
The principle of TLC involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel or alumina. libretexts.orgumich.edu The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. umich.edu
For this compound, a polar compound, a polar stationary phase like silica gel is commonly used. libretexts.org The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is often employed, and the ratio can be adjusted to optimize the separation. Visualization of the separated spots can be achieved under UV light if the compound is UV-active, or by using staining reagents. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes. libretexts.org
Table 2: Example TLC System for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates wordpress.com |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The exact ratio is determined empirically. |
| Sample Preparation | The sample is dissolved in a volatile solvent like acetone (B3395972) or dichloromethane. libretexts.org |
| Application | The sample solution is spotted onto the baseline of the TLC plate using a capillary tube. libretexts.org |
| Development | The plate is placed in a developing chamber saturated with the mobile phase. libretexts.org |
| Visualization | UV lamp (254 nm) or staining with a suitable reagent (e.g., ninhydrin (B49086) for primary/secondary amines). libretexts.org |
Note: The mobile phase composition is a critical parameter and needs to be optimized for each specific analysis.
Development and Validation of Analytical Methods for Detection and Quantification
The development and validation of analytical methods are crucial to ensure the reliability and accuracy of results for the detection and quantification of this compound. researchgate.neteuropa.eu Method validation demonstrates that an analytical procedure is suitable for its intended purpose. europa.eu The validation process involves evaluating several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. europa.eueuropa.eu
Method Development: The initial step involves selecting an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), based on the properties of this compound. For HPLC, a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. ms-editions.cl The method parameters, including mobile phase composition, flow rate, column temperature, and detector wavelength, are then optimized to achieve the desired separation and sensitivity.
Method Validation: Once the method is developed, it must be validated. The typical validation characteristics include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities or degradation products. researchgate.neteuropa.eu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.euosha.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euosha.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ms-editions.cl
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. | Peak purity angle should be less than the peak purity threshold. |
| Linearity | A linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. researchgate.net |
| Accuracy | The percent recovery of the analyte spiked in a sample matrix. | Typically between 80-120% for assays and 70-130% for impurity determination. europa.eu |
| Precision (Repeatability) | The relative standard deviation (RSD) of multiple measurements of the same sample. | RSD ≤ 2%. |
| LOD & LOQ | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or by statistical methods. osha.gov | Values should be appropriate for the intended purpose of the method. |
| Robustness | The method's performance under varied conditions (e.g., different pH, flow rate, temperature). | The RSD of the results under varied conditions should be within acceptable limits. |
Source: Adapted from ICH Q2(R1) guidelines. europa.eu
Impurity Profiling and Elucidation in Synthetic Batches
Impurity profiling is the identification and quantification of impurities present in a drug substance. ijpsonline.com It is a critical aspect of pharmaceutical development and quality control, as impurities can affect the safety and efficacy of the final product. For this compound, impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation products. ijpsonline.com
The process of impurity profiling typically begins with a high-resolution separation technique, most commonly HPLC, to detect and quantify the impurities. jfda-online.comnih.gov A diode array detector (DAD) can provide preliminary information about the impurity's structure based on its UV spectrum.
For the structural elucidation of unknown impurities, hyphenated techniques are invaluable. ijpsonline.comshimadzu.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides the molecular weight of the impurity and fragmentation patterns, which can be used to deduce its structure. nih.govshimadzu.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. shimadzu.com
If further structural information is needed, the impurity may need to be isolated. nih.gov Preparative HPLC is often used for this purpose. nih.gov Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques) is the most definitive method for complete structure elucidation. ijpsonline.comnih.gov Infrared (IR) spectroscopy can also provide information about the functional groups present in the impurity. nih.gov
A systematic approach to impurity profiling involves:
Detection: Using a high-resolution chromatographic method to separate the main component from its impurities.
Identification: Using spectroscopic techniques like MS and NMR to determine the structure of the impurities. ijpsonline.comshimadzu.com
Quantification: Using a validated analytical method to determine the levels of the identified impurities.
Control: Establishing specifications for the acceptable levels of impurities in the final product.
Table 4: Common Impurities in Amine Synthesis and Their Potential Elucidation Techniques
| Potential Impurity Type | Possible Origin | Key Elucidation Techniques |
|---|---|---|
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC, MS |
| Over-alkylated Products | Reaction of the product with the alkylating agent | LC-MS, NMR |
| Side-reaction Products | Competing reaction pathways | LC-MS, HRMS, NMR |
| Degradation Products | Instability of the product under certain conditions (e.g., heat, light, pH) | HPLC with forced degradation studies, LC-MS, NMR |
This table provides general examples and the specific impurities for this compound would depend on its synthetic route.
Theoretical and Computational Chemistry Investigations of 2 Isopropylamino Acetonitrile
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are foundational to modern chemistry, providing a lens into the electronic makeup of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of a system. From this, a wealth of information about the molecule's geometry, stability, and reactivity can be derived.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry, balancing accuracy with computational cost. irjweb.com DFT calculations are centered on the electron density of a molecule rather than its complex wavefunction, which simplifies the calculations significantly. irjweb.com
A typical DFT study of 2-(isopropylamino)acetonitrile would involve the use of a functional, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines exact Hartree-Fock exchange with DFT exchange-correlation components. mdpi.com This would be paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets like 6-31G* or larger sets such as 6-311++G(d,p) would be employed to provide a flexible description of the electron distribution. researchgate.netmdpi.com Calculations would be performed to optimize the molecule's geometry, determine its vibrational frequencies, and calculate various electronic properties. researchgate.net The choice of functional and basis set can influence the accuracy of the results, and often, multiple combinations are tested to ensure the reliability of the findings. ucl.ac.uk
Illustrative Data Table for DFT Calculations: This table illustrates the type of data that would be generated from DFT calculations on this compound. The values are hypothetical and for demonstration purposes only.
| Parameter | B3LYP/6-31G* (Illustrative) | B3LYP/6-311++G(d,p) (Illustrative) | Description |
| Total Energy (Hartree) | -326.5 | -326.7 | The total electronic energy of the optimized molecule. More negative values indicate greater stability. |
| Dipole Moment (Debye) | 2.8 | 2.9 | A measure of the molecule's overall polarity, arising from the separation of positive and negative charges. |
| C≡N Bond Length (Å) | 1.155 | 1.153 | The calculated distance between the carbon and nitrogen atoms of the nitrile group. |
| N-H Bond Length (Å) | 1.012 | 1.010 | The calculated distance between the nitrogen and hydrogen atoms of the amino group. |
| **C-N-C Bond Angle (°) ** | 112.5 | 112.8 | The angle formed by the isopropyl group's carbon, the amino nitrogen, and the acetonitrile (B52724) methylene (B1212753) carbon. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. d-nb.info These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. d-nb.inforesearchgate.net For a molecule like this compound, ab initio calculations could provide highly accurate benchmark data for its geometry and energy, although at a higher computational cost than DFT. nih.gov
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. This makes them much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. However, their accuracy is dependent on the quality of the parameterization for the specific type of molecule being studied.
The three-dimensional arrangement of atoms in a molecule is crucial to its properties and reactivity. This compound has several rotatable single bonds, which means it can exist in multiple spatial arrangements known as conformations or conformers. numberanalytics.comresearchgate.net
A conformational analysis would be performed to identify the different stable conformers and determine their relative energies. numberanalytics.com This is typically done by systematically rotating the bonds and calculating the energy of each resulting structure using methods like DFT. researchgate.net The results would reveal the most stable conformer (the global minimum on the potential energy surface) and other low-energy conformers that might exist in equilibrium. researchgate.netwustl.edu For this compound, key rotations would be around the C-N bond of the isopropyl group and the C-C bond of the acetonitrile backbone. Intramolecular interactions, such as hydrogen bonding between the amino hydrogen and the nitrile nitrogen, could play a significant role in stabilizing certain conformations. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity and electronic transitions. techscience.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). techscience.cn The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Analysis of the spatial distribution of the HOMO and LUMO in this compound would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the amino group, while the LUMO might be centered on the nitrile group. umich.edu
Illustrative Data Table for FMO Analysis: This table shows the kind of data that FMO analysis would yield for this compound. The values are hypothetical.
| Parameter | Illustrative Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. Higher values indicate better electron-donating ability. |
| LUMO Energy | 1.2 | Energy of the lowest unoccupied molecular orbital. Lower values indicate better electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.7 | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity. |
Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. uni-muenchen.denumberanalytics.com
For this compound, NBO analysis would quantify the delocalization of electron density, which is key to understanding the molecule's stability. researchgate.net It achieves this by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. uba.ar The strength of these "hyperconjugative" interactions is measured by the second-order perturbation energy, E(2). uni-muenchen.de For example, a significant E(2) value for the interaction between a lone pair on the amino nitrogen (donor) and an antibonding orbital (acceptor) elsewhere in the molecule would indicate substantial charge delocalization and stabilization. This analysis provides a quantitative measure of resonance and other electronic effects within the molecule. uba.ar
Illustrative Data Table for NBO Analysis: This table illustrates the key donor-acceptor interactions that NBO analysis might reveal for this compound. The stabilization energies are hypothetical.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) | Type of Interaction |
| LP(1) N | σ(C-C) | 5.2 | Lone pair on Nitrogen donating into the antibonding orbital of the adjacent C-C bond. |
| σ(C-H) | σ(C-N) | 2.1 | A C-H bond of the isopropyl group donating into the antibonding orbital of the C-N bond. |
| LP(1) N(nitrile) | σ(C-C)* | 0.8 | Lone pair on the nitrile Nitrogen donating into the antibonding orbital of the C-C bond. |
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. chemrxiv.org It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. dtic.mil The MEP map is color-coded to show different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate potential. researchgate.net
For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to its lone pair of electrons, identifying it as a site for interaction with electrophiles or hydrogen bond donors. nih.gov Conversely, the hydrogen atom on the secondary amine would likely be a region of positive potential (blue), indicating it is an acidic site available for hydrogen bonding or deprotonation. rsc.org The MEP provides a powerful and intuitive prediction of how the molecule will interact with other reagents. chemrxiv.org
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and analyze the extent of electron localization in a molecule. wikipedia.orglabinsights.nl These methods provide a chemically intuitive picture of electron pairs, highlighting covalent bonds, lone pairs, and atomic core regions. wikipedia.orgjussieu.fr For this compound, ELF and LOL analyses are expected to reveal key features of its electronic structure.
The ELF is a measure of the likelihood of finding an electron near a reference electron with the same spin. wikipedia.org Regions of high ELF values (approaching 1) correspond to areas where electrons are highly localized, such as in covalent bonds and lone pairs. chemrxiv.org In this compound, a high ELF value is anticipated in the region of the nitrogen atom's lone pair, indicating its availability for chemical reactions. Additionally, significant localization would be observed within the C-C and C-N single bonds, as well as the C≡N triple bond, delineating the covalent framework of the molecule.
The Localized Orbital Locator (LOL), based on the kinetic energy density, provides a complementary perspective on electron localization. researchgate.net It is particularly effective at distinguishing regions of localized electron pairs. gla.ac.uk An LOL analysis of this compound would map the spatial domains of the bonding and non-bonding electrons. For instance, the analysis would clearly show the localized orbitals of the C-H bonds of the isopropyl group, the C-N bond, and the highly localized region of the nitrile group. The combination of ELF and LOL can provide a comprehensive understanding of the molecule's electronic topology, which is crucial for predicting its reactivity. nih.gov
Table 1: Expected ELF/LOL Critical Point Characteristics for this compound
| Molecular Feature | Expected ELF/LOL Basin | Description |
| Nitrogen Lone Pair | High localization | Indicates a region of high electron density, suggesting nucleophilic character. |
| C≡N Triple Bond | Toroidal basin | Characteristic of a triple bond with high electron density between the carbon and nitrogen atoms. |
| C-N Single Bond | Disynaptic basin | Represents the shared electron pair forming the covalent bond between carbon and nitrogen. |
| C-C Single Bond | Disynaptic basin | Shows the covalent linkage between the carbon atoms of the acetonitrile and isopropyl groups. |
| C-H Bonds | Disynaptic basins | Localized regions of shared electrons forming the bonds within the isopropyl group. |
This table is illustrative and based on general principles of ELF/LOL analysis for similar functional groups.
Computational Modeling of Reaction Mechanisms and Pathways
Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and a high-energy transition state structure. researchgate.netbohrium.com Computational chemistry, particularly Density Functional Theory (DFT), is extensively used to model reaction pathways and calculate the energy barriers associated with transition states. rsc.orgrsc.orgbeilstein-journals.orgnih.gov For this compound, TST and reaction barrier calculations can elucidate its reactivity in various chemical transformations.
The synthesis of α-aminonitriles often proceeds via the Strecker reaction, and computational studies have been employed to understand the mechanism and stereoselectivity of this process for related compounds. beilstein-journals.orgnih.govmdpi.com DFT calculations can map the potential energy surface of the reaction, identifying the structures of intermediates and transition states. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.
For reactions involving this compound, such as nucleophilic substitution or addition to the nitrile group, computational modeling can predict the most favorable reaction pathways. By comparing the energy barriers of different potential mechanisms, researchers can determine the likely course of the reaction under specific conditions. For example, in a base-catalyzed reaction, calculations could model the deprotonation of the amine followed by subsequent reaction steps, identifying the rate-determining step.
Table 2: Representative Calculated Activation Energies for Aminonitrile Reactions
| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Strecker Reaction | Acetaldehyde, NH3, HCN | DFT | 9.6 | nih.gov |
| Intramolecular Cyclization | N-allylic substituted α-amino nitrile | DFT | 25.2-30.1 | rsc.org |
| Hydrolysis of Cyano Group | N(amino)-protonated aminonitrile | DFT | 34.7 | nih.gov |
This table presents data for related aminonitrile reactions to illustrate typical activation energies and is not specific to this compound.
The solvent environment can significantly influence the electronic structure and reactivity of a molecule. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on chemical processes. diva-portal.org For this compound, solvent effects are expected to play a crucial role in its behavior.
The polarity of the solvent can affect the stability of charged or polar species in a reaction pathway. In the case of reactions involving this compound, a polar solvent might stabilize ionic intermediates or transition states, thereby accelerating the reaction rate. For instance, in the Strecker synthesis of aminonitriles, the choice of solvent can impact the yield and reaction time. organic-chemistry.org Some syntheses have even been optimized to proceed under solvent-free conditions. organic-chemistry.org
Computational studies on related aminonitriles have shown that the presence of explicit solvent molecules, such as water, can facilitate proton transfer steps by forming hydrogen-bonded networks. beilstein-journals.orgnih.gov For this compound, the nitrogen atom can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. These interactions with solvent molecules can alter the electron distribution within the molecule and influence its reactivity. For example, in aqueous solution, the hydrolysis of the nitrile group could be facilitated by water molecules acting as both a nucleophile and a proton shuttle. The enzymatic conversion of nitriles is also highly dependent on the solvent environment. researchgate.net
The interaction of molecules with light can lead to electronic excitation and subsequent photochemical reactions. cecam.orgchemrxiv.org Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to simulate excited states and predict photochemical pathways. gaussian.com For this compound, these simulations can provide insights into its photostability and potential for light-induced transformations.
Studies on similar α-aminonitriles have revealed various photochemical behaviors. For example, 2-aminopropenenitrile undergoes photoisomerization to form aziridine-2-carbonitrile (B1606757) upon UV irradiation, alongside fragmentation into smaller molecules. nih.gov The photochemical reactions of α-aminonitriles with fullerenes have also been explored, leading to the formation of fulleropyrrolidines. acs.org
For this compound, computational simulations could explore potential photochemical pathways such as N-C bond cleavage, C-C bond cleavage, or reactions involving the nitrile group. The calculations would identify the lowest energy excited states and map the potential energy surfaces to find pathways leading to photoproducts or back to the ground state. The synthesis of α-aminonitriles can also be achieved through photocatalytic methods, where a photosensitizer absorbs light and initiates the reaction. acs.orgnih.govorganic-chemistry.org Computational modeling can help in understanding the mechanism of such photocatalytic cycles. The photolytic stability of aminonitrile precursors is also a key factor in understanding the origins of homochirality in amino acids. nih.gov
Advanced Computational Applications
Non-Linear Optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. tcichemicals.com Computational chemistry plays a crucial role in the design and prediction of the NLO properties of organic molecules. nasa.govacs.orgmdpi.comnasa.gov Molecules with significant charge-transfer character often exhibit large NLO responses.
This compound possesses a donor-acceptor structure, with the isopropylamino group acting as an electron donor and the nitrile group as an electron acceptor. This intramolecular charge transfer (ICT) characteristic suggests that it could have interesting NLO properties. Computational methods can be used to calculate the molecular hyperpolarizabilities (β and γ), which are measures of the second- and third-order NLO response, respectively. mdpi.comfrontiersin.org
The finite-field approach is a common computational method for calculating hyperpolarizabilities. nasa.govnasa.gov In this method, the energy or dipole moment of the molecule is calculated in the presence of an external electric field. The hyperpolarizabilities are then extracted from the dependence of these properties on the field strength. The choice of the DFT functional and basis set is critical for obtaining accurate predictions. mdpi.com For instance, CAM-B3LYP and M06-2X have been shown to be reliable for predicting first-order molecular hyperpolarizability. mdpi.com
Computational studies can also explore how modifications to the molecular structure of this compound, such as the introduction of different substituents, could enhance its NLO properties. The effect of the solvent on NLO properties can also be modeled, as intermolecular interactions can significantly alter the hyperpolarizability. diva-portal.org The development of switchable NLO materials is an active area of research, and coordination complexes involving ligands with NLO properties are being investigated. nih.gov
Table 3: Common Computational Methods for NLO Property Prediction
| Property | Computational Method | Description |
| First Hyperpolarizability (β) | Finite-Field (FF) with DFT | Calculates the change in dipole moment in response to an applied electric field. |
| Second Hyperpolarizability (γ) | Finite-Field (FF) with DFT | Calculates the second-order change in dipole moment with respect to an electric field. |
| Excitation Energies | Time-Dependent DFT (TD-DFT) | Provides information about the electronic transitions that contribute to the NLO response. |
| Solvent Effects | Polarizable Continuum Model (PCM) | Simulates the influence of a solvent on the calculated NLO properties. |
This table outlines general computational approaches and is not based on specific calculations for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. nih.gov This technique is particularly useful for the conformational analysis of flexible molecules, revealing the different three-dimensional arrangements they can adopt and the energetic landscape that governs transitions between these states. nih.govlibretexts.org
For this compound, an MD simulation would typically be set up by defining a force field (e.g., AMBER, CHARMM, OPLS) that describes the intramolecular and intermolecular forces. researchgate.net The molecule would be placed in a simulation box, often filled with a solvent like water or acetonitrile to mimic physiological or experimental conditions. researchgate.netrsc.org The system is then subjected to energy minimization to remove any unfavorable starting contacts, followed by a period of equilibration where temperature and pressure are stabilized. researchgate.net Finally, a production simulation is run for a duration sufficient to sample the conformational space of the molecule.
Analysis of the resulting trajectory would focus on:
Conformational Flexibility: The primary goal is to explore the rotational freedom around the single bonds within the this compound structure. Key dihedral angles, such as the one defining the rotation of the isopropyl group relative to the rest of the molecule, are monitored over time to identify the most stable and frequently occurring conformations.
Intramolecular Interactions: The simulation can reveal non-covalent interactions within the molecule, such as potential weak hydrogen bonds or steric clashes, that stabilize or destabilize certain conformations. For instance, the bulky isopropyl group can sterically influence the orientation of the adjacent aminonitrile group.
Solvent Interactions: MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This can show how hydrogen bonds form between the amine or nitrile groups and water, for example, influencing the molecule's solubility and conformational preferences. rsc.org
While specific research findings for MD simulations of this compound are not prominent in published literature, the data generated from such a study would typically be presented as shown in the illustrative table below.
| Conformer | Key Dihedral Angle (τ) [°] | Relative Potential Energy [kcal/mol] | Population [%] |
|---|---|---|---|
| Anti | ~180 | 0.00 | 65 |
| Gauche 1 | ~60 | 1.2 | 17 |
| Gauche 2 | ~-60 | 1.2 | 17 |
| Eclipsed (Transition State) | ~0 | 4.5 | <1 |
Note: The data in this table is illustrative and represents the type of output expected from a conformational analysis via MD simulation. It does not represent actual experimental or calculated data for this compound.
Molecular Docking Studies for Investigating Molecular Interactions (e.g., with biological macromolecules)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. journalirjpac.com The primary goals are to predict the binding mode and to estimate the binding affinity, usually through a scoring function that calculates a value analogous to binding energy. journalirjpac.com This method is a cornerstone of computer-aided drug design and is essential for hypothesizing how a small molecule might interact with a biological target. nih.govjournalirjpac.com
In a hypothetical docking study of this compound, the molecule would be treated as a flexible ligand and docked into the active site of a chosen biological target. The selection of the target would depend on the research context; for instance, based on the known activity of structurally related compounds, one might choose to dock it into an enzyme or a G-protein coupled receptor. Research on derivatives containing the isopropylamino group has shown interactions with targets like xanthine (B1682287) oxidase and adrenergic receptors.
The docking process involves:
Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the receptor protein.
Sampling: A search algorithm explores a vast number of possible orientations and conformations of the ligand within the receptor's binding site.
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed further.
The analysis of the top-ranked docking poses would reveal:
Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative values typically indicate stronger binding.
Key Interactions: Identification of specific non-covalent interactions, such as hydrogen bonds between the ligand's amine or nitrile groups and amino acid residues in the receptor. Van der Waals interactions involving the isopropyl group would also be critical, as this bulky group can fit into hydrophobic pockets, influencing selectivity.
Binding Hypothesis: The results can generate a hypothesis about the molecule's mechanism of action. For example, docking could suggest that the molecule acts as a competitive inhibitor by blocking the active site of an enzyme.
The findings from a molecular docking study are often summarized in a table detailing the predicted binding energies and the specific amino acid residues involved in the interaction.
| Target Protein | Predicted Binding Energy [kcal/mol] | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Enzyme A | -6.8 | Asp-121 | Hydrogen Bond (with N-H) |
| Val-85, Leu-99 | Hydrophobic (with isopropyl group) | ||
| Hypothetical Receptor B | -5.9 | Ser-204 | Hydrogen Bond (with Nitrile-N) |
| Tyr-307 | π-Alkyl (with isopropyl group) |
Note: This table is a hypothetical representation of potential molecular docking results for this compound and does not reflect actual experimental data.
Applications in Organic Synthesis Method Development
As a classic α-aminonitrile, this compound is intrinsically linked to the historic Strecker reaction, first reported in 1850. This reaction, and the resulting aminonitriles, are foundational in the synthesis of α-amino acids and a variety of nitrogen-containing heterocyclic compounds. mdpi.com The dual functionality of α-aminonitriles allows them to serve as stable precursors to highly reactive iminium ions, which can be trapped by a range of nucleophiles, further expanding their synthetic utility.
The development of selective organic reactions is a cornerstone of modern synthetic chemistry, and α-aminonitriles like this compound are valuable substrates and intermediates in this pursuit. Their utility is primarily demonstrated in multicomponent reactions, where control over selectivity is paramount.
Chemoselectivity : In complex molecular settings, the nitrile and amino groups of this compound can be manipulated selectively. For instance, the nitrile group can be hydrolyzed to a carboxylic acid to form an amino acid, or it can be reduced to a primary amine to create a 1,2-diamine. This selective transformation is crucial in the synthesis of complex molecules where multiple functional groups are present. The development of catalysts, such as those based on indium or palladium, allows for the one-pot, three-component Strecker reaction to proceed with high chemoselectivity, tolerating a wide range of functional groups on both the amine and aldehyde components. organic-chemistry.org
Regioselectivity : The compound's structure is central to regioselective syntheses, particularly in the formation of heterocyclic systems. As versatile building blocks, α-aminonitriles are precursors to imidazoles and thiadiazoles, where the regiochemistry of the final product is dictated by the reaction pathway and the nature of the substituents on the aminonitrile. mdpi.com
Stereoselectivity : While the parent compound is achiral, its derivatives are central to the development of stereoselective reactions. The addition of a cyanide source to an imine formed from isopropylamine (B41738) and an aldehyde creates a new stereocenter. Modern asymmetric catalysis has focused heavily on controlling the stereochemical outcome of this addition, leading to significant advancements in the stereoselective synthesis of α-amino acids and their derivatives. mdpi.com
The synthesis of single-enantiomer compounds is critical in pharmacology and materials science. While this compound itself is not chiral, it is a key component in asymmetric Strecker reactions, where a chiral influence is used to produce enantiomerically enriched α-amino acids and their nitrile precursors.
Several strategies have been developed to achieve enantioselectivity:
Chiral Auxiliaries : One of the earliest methods involved the use of a chiral amine, such as (S)-α-phenylethylamine, in place of an achiral amine like isopropylamine. bldpharm.com This auxiliary directs the addition of cyanide to one face of the intermediate imine, leading to a diastereomeric mixture of aminonitriles that can often be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target compound.
Chiral Catalysts : More recent and efficient methods employ chiral catalysts to control the enantioselectivity of the Strecker reaction. These catalysts can be small organic molecules (organocatalysts) or metal complexes. For example, chiral guanidine (B92328) derivatives and complexes of zirconium and titanium with chiral ligands like BINOL have been shown to catalyze the addition of cyanide to imines with high yields and excellent enantioselectivity (up to 99% ee). mdpi.com These catalytic asymmetric methods are often preferred as they only require a small amount of the chiral source.
| Catalyst Type | Chiral Source Example | Typical Cyanide Source | Key Feature | Reference |
| Chiral Auxiliary | (S)-alpha-phenylethylamine | HCN / NaCN | Forms separable diastereomers | bldpharm.com |
| Organocatalyst | Chiral Guanidine Derivatives | HCN | High enantioselectivity (up to 98% ee) | |
| Metal Complex | Zr-BINOL Complex | Bu₃SnCN | High yields and enantioselectivity for aryl aldimines | |
| Metal Complex | Ti-Aminoalcohol Complex | TMSCN | Quantitative yields in minutes (up to 98% ee) | organic-chemistry.org |
Exploration in Materials Science Research
While direct research on this compound in materials science is not extensively documented, its functional groups suggest significant potential as a precursor or building block for advanced materials. The reactivity of the amine and nitrile moieties can be harnessed for polymerization and for creating nitrogen-rich materials.
The bifunctional nature of this compound makes it a candidate for the synthesis of novel polymers and functional materials.
Nitrogen-Containing Polymers : The amine and nitrile groups can participate in various polymerization reactions. For example, amino-yne click polymerizations have been developed to create nitrogen-containing polymers under mild conditions. chemrxiv.org Similarly, poly(α-aminonitrile) networks have been synthesized through catalyst-free, one-pot Strecker reactions using diamines and dialdehydes, resulting in thermally stable polymers. The presence of both a secondary amine and a nitrile group in this compound allows it to act as a monomer or a chain-terminating agent in the synthesis of such functional polymers.
Porous Organic Materials : The rigid structure and reactive ends of aminonitriles make them suitable building blocks for porous organic cages (POCs) and other porous materials. These materials are often synthesized through imine bond formation, a reaction directly accessible from aminonitrile precursors. acs.org
Carbon Nitride Materials : Nitrogen-rich precursors like melamine (B1676169) and dicyandiamide (B1669379) are commonly used to synthesize polymeric carbon nitride (g-C₃N₄) through thermal polymerization. mdpi.comresearchgate.netrsc.org The high nitrogen content of aminonitriles suggests that they could serve as alternative precursors for these materials, which have applications in photocatalysis and energy storage. The thermal decomposition of acetonitrile itself is known to produce HCN and polymeric residues, indicating the potential for related aminonitriles to form nitrogen-containing carbonaceous materials. ornl.govwmich.edu
The volatility and reactivity of small organic molecules are key properties for their use as precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These techniques are used to create high-quality thin films for electronics and coatings. While this compound has not been specifically cited as a precursor, related compounds are used in these technologies.
Potential as a CVD/ALD Precursor : Organoaminosilanes, which contain amino groups, are used as precursors for depositing silicon oxide films at low temperatures. ornl.gov Furthermore, nickel β-ketoiminato complexes containing isopropylamino ligands have been synthesized and evaluated as CVD precursors for NiO thin films. bldpharm.com These examples demonstrate that the isopropylamino group is compatible with deposition processes. The volatility of this compound, combined with the reactivity of its amine and nitrile groups, makes it a plausible candidate for investigation as a precursor for depositing thin films, such as carbon nitride or doped carbon films. nih.gov The nitrile group could potentially be incorporated into the film or be eliminated during the deposition process, influencing the final material composition.
Biochemical and Biological Research Contexts
Aminonitriles are recognized as important pharmacophores and versatile intermediates in medicinal chemistry. researchgate.net Their structural similarity to amino acids and their unique reactivity make them subjects of interest in biochemical and biological research. The biological fate and activity of this compound can be inferred from studies on related N-substituted aminonitriles.
Enzyme Inhibition Research and Mechanistic Studies
The isopropylamino moiety is a common feature in molecules designed as enzyme inhibitors. The steric bulk and electronic properties of the isopropyl group can influence how a molecule fits into the active site of an enzyme, potentially leading to inhibition.
Research on related compounds demonstrates this potential:
DNA Gyrase and Topoisomerase IV: Novel inhibitors incorporating an isopropylamino group have shown potent, dual-inhibitory activity against S. aureus DNA gyrase and Topoisomerase IV, with IC50 values below 100 nM against both enzymes. brc.hu Some compounds demonstrated potent inhibition of E. coli DNA gyrase with IC50 values under 10 nM. brc.hu
HIV-1 Reverse Transcriptase: In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the optimization of substituents on a benzimidazole (B57391) core showed that specific groups profoundly affect activity. nih.gov While not a direct analogue, this highlights how modifications to a core structure containing amine functionalities can dramatically alter enzyme inhibition.
General Enzyme Interactions: The isopropylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, which can modulate or inhibit their activity. For example, research on 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile, a related structure, indicates it has been studied for its potential to inhibit enzymes involved in metabolic pathways associated with cardiovascular and neurological disorders.
Receptor Binding Affinity Investigations (e.g., Adrenergic Receptors)
The N-isopropyl group is a classic pharmacophore in ligands targeting adrenergic receptors, particularly β-adrenergic receptors. This structural feature is critical for the binding and activity of many well-known β-blockers.
β-Adrenergic Receptors: Studies on 1-isopropylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate (B1200264) showed that it possesses non-selective β-adrenergic blocking activity, with binding affinity comparable to propranolol (B1214883) at both β1 and β2 receptors. nih.gov The tert-butyl derivative was found to be more active than the isopropyl derivative. nih.gov Similarly, 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile has been investigated for its interaction with adrenergic receptors, which are crucial in regulating cardiovascular functions like blood pressure and heart rate.
α2A-Adrenergic Receptor: In a large-scale computational docking study, over 301 million virtual molecules were screened against the α2A-adrenergic receptor, a non-opioid pain target. nih.gov This led to the identification of novel agonists, demonstrating the power of computational methods to find new chemotypes for specific receptors. While not directly testing this compound, this approach could be applied to it.
Other Receptors: Research on N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-4-11C-methoxy-N-methylbenzamide (¹¹C-ITMM), a ligand for the metabotropic glutamate (B1630785) receptor type 1 (mGluR1), showed high affinity and selectivity (Ki = 12.6 nM). snmjournals.org
Table 1: Adrenergic Receptor Binding Affinity of Related Compounds
| Compound | Receptor Target(s) | Key Finding | Reference |
|---|---|---|---|
| 1-isopropylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate | β1 and β2-Adrenergic Receptors | Showed non-selective β-adrenergic receptor affinity comparable to propranolol. | nih.gov |
| 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile | Adrenergic Receptors | Investigated for interaction with adrenergic receptors, potentially influencing blood pressure and heart rate. | |
| N-[4-(3-tert-butylamino-2-hydroxypropoxy)-phenyl]-3,4-dimethoxy benzamide (B126) oxalate (DPJ 890) | β1-Adrenergic Receptors | Found to possess greater selectivity for β1-adrenoceptors than the standard β1-blocker, atenolol. | researchgate.net |
Research into Modulation of Specific Molecular Targets and Biochemical Pathways
Beyond specific enzymes or receptors, the structural features of this compound suggest it could modulate various molecular targets and influence cellular signaling pathways.
Herbicide Action: The related compound atrazine (B1667683), which contains an isopropylamino group, functions as a herbicide by inhibiting specific biochemical pathways to disrupt weed growth. solubilityofthings.com
Xenophagy Modulation: Small molecule ligands developed to target the ZZ domain of SQSTM1/p62 have been shown to induce xenophagy, a selective autophagy pathway that targets pathogens. nih.gov The synthesis of derivatives, including those with isopropylamino groups, aimed to enhance antimicrobial efficacy by modulating this pathway. nih.gov
Beta-Cell Regeneration: Plant-derived compounds are being investigated for their potential to regenerate pancreatic beta-cells by modulating various molecular targets and signaling pathways. nih.gov This highlights a research area where novel small molecules could be screened for similar effects.
In Vitro Biological Activity Assessments (e.g., Antimicrobial Research, Cytotoxicity Studies in Cell Lines)
The in vitro biological activity of compounds structurally related to this compound has been evaluated in various contexts, including antimicrobial and anticancer research.
Antimicrobial Research Studies on analogous compounds have revealed potential antimicrobial properties.
A compound related to 2-(Isopropylamino)acetic acid showed a significant reduction in the growth of Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL.
In a study on 2-naphthamide (B1196476) derivatives, compound 8b displayed good antibacterial activity against E. coli, Streptococcus faecalis, Salmonella enterica, MSSA, and MRSA with MIC values ranging from 8 to 16 μg/mL. acs.org
Designed antimicrobial peptides have demonstrated broad-spectrum activity, with some showing MIC values as low as 16 mg/liter against various bacterial strains. nih.gov
Table 2: In Vitro Antimicrobial Activity of Related Compounds
| Compound/Derivative Family | Organism(s) | MIC Value | Reference |
|---|---|---|---|
| 2-(Isopropylamino)acetic acid analogue | S. aureus, E. coli | >100 µg/mL | |
| 2-Naphthamide derivative (8b) | E. coli, S. faecalis, S. enterica, MRSA | 16 µg/mL | acs.org |
| 2-Naphthamide derivative (8b) | MSSA | 8 µg/mL | acs.org |
Cytotoxicity Studies in Cell Lines The nitrile and amine functionalities are present in molecules tested for their cytotoxic effects against cancer cell lines.
Pyrido[2,3-d]pyrimidine derivatives have been tested for cytotoxicity, with compound 7x showing superior activity against both leukemic (K562) and prostate (DU145) cancer cell lines. nih.gov It induced growth arrest in most tested tumor cell lines with GI50 values from 0.025 to 2 μM. nih.gov
An acetonitrile-water extract of Lens culinaris demonstrated cytoprotective effects against damage induced by chemotherapeutics like doxorubicin (B1662922) and cisplatin (B142131) in SHSY5Y and HEK293 cell lines. nih.gov
Mannich bases derived from a chalcone (B49325) analogue were tested against various oral carcinoma cell lines (Ca9–22, HSC-2, HSC-3, HSC-4), with some derivatives showing significantly increased cytotoxicity compared to the parent compound. tandfonline.comresearchmap.jp
Table 3: Cytotoxicity of Related Compounds in Cancer Cell Lines
| Compound/Derivative Family | Cell Line(s) | Activity (GI₅₀/IC₅₀) | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine (Compound 7x) | Various human tumor cell lines | GI₅₀: 0.025 - 2 µM | nih.gov |
| Benzimidazole Derivative (Compound 1) | HIV-1 Infected CEM cells | IC₅₀ = 0.2 µM | nih.gov |
| Vanadium(IV) complex with a diamine ligand | MCF7 (Breast cancer) | Tested for cytotoxicity. | units.it |
Computational Prediction of Drug-Likeness and Biological Interaction Profiles
Computational chemistry offers powerful tools for predicting the properties of molecules like this compound.
Molecular Docking: This technique can predict the binding affinity and mode of interaction between a ligand and a target protein. For instance, docking studies of 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile revealed a high binding affinity to adrenergic receptors.
Drug-Likeness and ADMET Prediction: While specific data for this compound is not available from the searched sources, computational models are routinely used to predict properties such as solubility, permeability, and potential metabolic fate (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Quantum Mechanical Studies: Density Functional Theory (DFT) analysis can be used to describe molecular structure, vibrational spectra, and electronic properties, which helps in understanding a molecule's reactivity and potential for intermolecular interactions. researchgate.net Such studies can predict reactive areas of a molecule, which is crucial for understanding its biological interaction profile. researchgate.net
Metabolic Research and Pathway Analysis
The metabolism of compounds containing an isopropylamine group has been a subject of investigation, particularly in microbiology and environmental science.
Investigation of Biochemical Pathways in Model Systems
Understanding how a compound is broken down by living organisms is key to assessing its biological impact and persistence.
Isopropylamine Degradation in Pseudomonas: A postulated degradation pathway for isopropylamine in Pseudomonas sp. strain KIE171 suggests that the process is initiated by an ATP-dependent conversion of isopropylamine and L-glutamate into γ-glutamyl-isopropylamide. researchgate.net This intermediate is then hydroxylated by a cytochrome P450 monooxygenase system to form γ-glutamyl-L-alaninol, which is further metabolized. researchgate.net The strain was able to use isopropylamine or L-alaninol as a sole carbon source. researchgate.net
Metabolism of Atrazine: The herbicide atrazine, or 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine, is extensively metabolized in mice. nih.govdoi.org The process involves N-dealkylation, with didealkyl atrazine (DACT) being a major metabolite found in urine, plasma, and tissues, including the brain. nih.govdoi.org This demonstrates a key metabolic fate for the isopropylamino group in mammals.
¹³C-Assisted Metabolism Analysis: This technique uses substrates labeled with ¹³C to trace atom transitions through biochemical networks. nih.gov By analyzing the labeling patterns in proteinogenic amino acids, researchers can confirm known metabolic pathways and discover new enzyme functions. nih.gov This methodology could be applied to trace the metabolic fate of this compound in a given model system.
Studies on Xenobiotic Biodegradation and Biotransformation
The environmental fate of xenobiotic compounds, such as this compound, is a critical area of research, as the accumulation of such chemicals can have unforeseen ecological consequences. The biodegradation of nitrile-containing compounds by microorganisms is a key process in their environmental detoxification. While specific studies focusing exclusively on the biodegradation of this compound are not extensively documented in publicly available research, the metabolic pathways for similar aliphatic nitriles are well-established. These pathways primarily involve enzymatic hydrolysis of the nitrile group.
Microorganisms, particularly bacteria from genera such as Rhodococcus, Pseudomonas, and Bacillus, have been shown to possess enzymes capable of transforming nitriles. The two main enzymatic routes for nitrile metabolism are through the action of nitrile hydratase and amidase, or directly by a nitrilase.
In the first pathway, a nitrile hydratase would hydrate (B1144303) this compound to its corresponding amide, 2-(isopropylamino)acetamide. Subsequently, an amidase would hydrolyze the amide to 2-(isopropylamino)acetic acid and ammonia (B1221849). This two-step process is a common strategy for nitrile detoxification and assimilation in bacteria. The resulting amino acid can potentially be further metabolized and serve as a carbon and nitrogen source for the microorganism.
Alternatively, a nitrilase could directly hydrolyze this compound to 2-(isopropylamino)acetic acid and ammonia in a single step. The efficiency and preference for either the nitrile hydratase/amidase or the nitrilase pathway are dependent on the specific microbial strain and the structure of the nitrile substrate. The presence of a bulky isopropyl group on the nitrogen atom may influence the rate of enzymatic degradation, potentially leading to a slower biotransformation compared to simpler nitriles.
The potential biotransformation products of this compound are of interest as they may have different toxicological and environmental profiles than the parent compound. The complete mineralization of this compound would result in the formation of carbon dioxide, water, and inorganic nitrogen, representing a full detoxification of the xenobiotic.
Below is a table summarizing the potential enzymatic reactions involved in the biodegradation of this compound.
| Enzyme | Substrate | Product(s) | Potential Microbial Genera |
| Nitrile Hydratase | This compound | 2-(Isopropylamino)acetamide | Rhodococcus, Pseudomonas |
| Amidase | 2-(Isopropylamino)acetamide | 2-(Isopropylamino)acetic acid + Ammonia | Rhodococcus, Pseudomonas, Bacillus |
| Nitrilase | This compound | 2-(Isopropylamino)acetic acid + Ammonia | Rhodococcus, Aspergillus, Fusarium |
Application of Stable Isotope Labeling for Metabolic Flux Analysis
Metabolic flux analysis using stable isotope labeling is a powerful technique to trace the fate of atoms through metabolic pathways and to quantify the rates (fluxes) of these pathways. This methodology involves introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into a biological system and tracking the incorporation of the isotope into downstream metabolites.
As of the current body of scientific literature, there are no specific studies reporting the use of stable isotope-labeled this compound for metabolic flux analysis. Such studies would be invaluable for understanding its precise metabolic fate in various organisms and environmental systems.
Hypothetically, if such a study were to be conducted, it could be designed to elucidate several key aspects of this compound metabolism. For instance, by using ¹³C-labeled this compound, researchers could track the carbon atoms from the compound as it is metabolized. This would definitively identify the biotransformation products and determine if the compound is used as a carbon source for central metabolism. The pattern of ¹³C enrichment in amino acids, organic acids, and other central metabolites would reveal the specific pathways involved in its breakdown.
Similarly, labeling the amino nitrogen with ¹⁵N would allow for the tracing of the nitrogen atom. This could confirm whether the nitrogen is released as ammonia and subsequently assimilated into the organism's nitrogen-containing biomass, such as amino acids and nucleotides.
Conclusion
Chemical Reactivity and Mechanistic Investigations
The chemical reactivity of this compound is dictated by the presence of the secondary amine and the nitrile functional groups.
Oxidation Reactions of the Compound
The secondary amine group in this compound is susceptible to oxidation. Mild oxidation could potentially lead to the formation of the corresponding N-oxide or, with stronger oxidizing agents, could result in the formation of a nitrone. It is also conceivable that under certain oxidative conditions, cleavage of the C-N bond could occur. For instance, the amino group in the related compound 2-(isopropylamino)acetic acid can be oxidized to form oximes or nitriles.
The nitrile group itself is generally stable to oxidation but can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. ntnu.no
The following table summarizes potential oxidation products of this compound.
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product |
| Mild (e.g., H₂O₂) | 2-(Isopropyl-N-oxidoamino)acetonitrile |
| Strong (e.g., KMnO₄) | N-Isopropylideneacetonitrile N-oxide (Nitrone) |
| Ozonolysis | Cleavage products |
This table presents hypothetical products based on general principles of organic chemistry.
Reduction Reactions and Product Derivatization
The nitrile functional group in this compound is susceptible to reduction, a common transformation for nitriles. libretexts.org This reaction typically yields primary amines. For instance, the reduction of nitriles can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). The process involves the nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, leading to an imine anion intermediate. This intermediate, after being stabilized, can accept another hydride, ultimately forming a dianion that is then protonated by the addition of water to produce the primary amine. libretexts.org
Hydrogenation with a metal catalyst, such as palladium on carbon (Pd/C), is another established method for nitrile reduction. nih.gov In a related example, the reduction of 1-(3,4-bis(benzyloxy)phenyl)-2-(isopropylamino)ethanone hydrochloride using a Pd/C catalyst not only reduces the keto group but also facilitates de-benzylation, showcasing the utility of catalytic hydrogenation in complex molecule synthesis. nih.gov
The resulting primary amine from the reduction of this compound can be further derivatized. For example, it can undergo reactions typical of primary amines, such as acylation or alkylation, to introduce new functional groups and build more complex molecular architectures.
Nucleophilic Substitution Reactions at Key Centers
Nucleophilic substitution reactions are fundamental in organic synthesis, allowing for the interchange of functional groups. udel.edu In the context of this compound and related structures, several key centers can participate in such reactions.
The secondary amine of this compound can act as a nucleophile. For instance, in a related synthesis, isopropylamine reacts with 2-bromo-4-methylthiazole (B1268296) in the presence of a base like potassium carbonate to form 2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acid. This reaction proceeds via nucleophilic substitution at the thiazole (B1198619) ring. The steric hindrance from the isopropyl group can influence the reactivity, generally slowing it down compared to a primary amine.
Furthermore, derivatives of this compound can undergo nucleophilic substitution. For example, a related compound, tert-butyl 5-((2-(3-(2-(isopropylamino)-2-oxoethoxy)phenyl)quinazolin-4- yl)amino)-1H-indazole-1-carboxylate, is synthesized through the reaction of tert-butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1- carboxylate with 2-iodo-N-isopropylacetamide in the presence of potassium carbonate in acetonitrile. tdcommons.org
In another instance, the silver-promoted substitution of a bromide in an indolinyl system with amine nucleophiles highlights a stereospecific reaction pathway. nih.gov The use of AgSbF6 in acetonitrile facilitates the formation of an aziridinium (B1262131) ion intermediate, which then reacts with the amine. nih.gov
Electrophilic Substitution Reactions on Related Aromatic Systems
While this compound itself is not aromatic, related structures containing aromatic rings undergo electrophilic aromatic substitution (EAS). dalalinstitute.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. dalalinstitute.comlibretexts.org
The mechanism generally involves two steps: the attack of the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the removal of a proton to restore aromaticity. dalalinstitute.commasterorganicchemistry.com The rate of these reactions is influenced by the substituents already present on the aromatic ring. msu.edu
For example, in a related phenylacetonitrile (B145931) derivative, the phenyl ring can undergo electrophilic substitution reactions to introduce various functional groups. Common EAS reactions include nitration (using a mixture of nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid). masterorganicchemistry.com The specific conditions and catalysts, such as aluminum chloride (AlCl3), are crucial for achieving the desired products.
Reactivity Profiles under Acidic and Basic Conditions
The reactivity of this compound is significantly influenced by the pH of the reaction medium.
Under acidic conditions: The nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.comcommonorganicchemistry.com This reaction is typically performed by heating the nitrile in a strong acid solution, such as hydrochloric acid. commonorganicchemistry.com The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. This forms an imidic acid intermediate that tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
Under basic conditions: The nitrile group can also be hydrolyzed to a carboxylate salt under basic conditions, for example, by heating with sodium hydroxide (B78521). commonorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com
The amine group remains as a free base under basic conditions and can act as a nucleophile. For instance, in the synthesis of a spiro compound, potassium t-butoxide, a strong base, is used to facilitate a reaction in a mixture of acetonitrile and N,N-dimethylformamide. google.com
The following table summarizes the general reactivity of the nitrile and amino groups under acidic and basic conditions:
| Functional Group | Acidic Conditions | Basic Conditions |
| Nitrile | Hydrolysis to carboxylic acid chemistrysteps.comcommonorganicchemistry.com | Hydrolysis to carboxylate salt chemistrysteps.comcommonorganicchemistry.com |
| Amine | Protonation to form ammonium salt | Remains as a free base, can act as a nucleophile |
Studies on Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) Phenomena
Molecules containing both an electron-donating group and an electron-accepting group can exhibit intramolecular charge transfer (ICT) upon photoexcitation. rsc.org A specific model for this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model, which proposes a 90° twist around the bond connecting the donor and acceptor moieties in the excited state. ajol.info This twisting leads to a decoupling of the π-systems and results in a highly polar excited state that can relax through fluorescence, often with a significant red-shift compared to the normal fluorescence. rsc.org
Studies on aminobenzonitrile derivatives have been central to understanding ICT and TICT phenomena. acs.org For example, 4-aminobenzonitrile (B131773) (ABN) and its derivatives, like 4-(dimethylamino)benzonitrile (B74231) (DMABN), are classic examples. scispace.com While DMABN exhibits dual fluorescence in polar solvents, indicative of a TICT state, ABN does not, as its TICT state is at a much higher energy. scispace.com
A desymmetrized analogue, 2-(N-methyl-N-isopropylamino)-5-cyanopyridine, has provided experimental evidence for the TICT model. In polar solvents like methanol, its dual fluorescence is accompanied by syn-anti isomerization around the C-N bond, which is a key prediction of the TICT hypothesis. ajol.inforesearchgate.net The fluorescence properties of such compounds are highly dependent on the solvent polarity, with the TICT emission being more prominent in more polar solvents that can stabilize the charge-separated TICT state. scispace.comdiva-portal.org
Analysis of Isomerization Pathways and Stereochemical Control
Isomerization is a process where a molecule is transformed into an isomer with a different arrangement of atoms. In the context of this compound and its derivatives, isomerization can be a significant factor in their reactivity and properties.
Photoisomerization, for example, has been observed in a related compound, 2-(N-methyl-N-isopropylamino)-5-cyanopyridine. researchgate.net This syn-anti isomerization around the C-N bond is linked to the formation of a TICT state in the excited state. ajol.inforesearchgate.net
Stereochemical control is crucial in the synthesis of chiral molecules, where a specific spatial arrangement of atoms is desired. lookchem.com While this compound itself is not chiral, reactions involving this compound or its derivatives can lead to the formation of chiral centers. The ability to control the stereochemistry of these reactions is vital for applications in areas like pharmaceuticals. lookchem.com For instance, in Lewis acid-promoted cyclizations of epoxy-allylic stannanes, the stereochemistry of the products can be controlled by the reaction conditions, leading to specific ring formations. rsc.org The use of chiral auxiliaries is another common strategy to achieve stereochemical control in asymmetric synthesis. lookchem.com
Investigation of Intermolecular Interactions in Reaction Systems
Intermolecular interactions play a critical role in the behavior of molecules in solution and in the solid state. These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, can influence reaction rates, product distributions, and the physical properties of materials. rsc.org
In reaction systems involving this compound, the secondary amine group is capable of acting as a hydrogen bond donor and acceptor. The nitrile group can also participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor.
Derivatization and Functionalization of this compound
The presence of both an amine and a nitrile functional group in this compound provides multiple avenues for derivatization and functionalization. These transformations are crucial for synthesizing novel compounds with specific chemical and physical properties.
Synthesis of Novel Derivatives
The core structure of this compound can be elaborated to produce a variety of derivatives. For instance, it can be used as a precursor in the synthesis of more complex molecules like 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile. The synthesis of such derivatives often involves multi-step processes starting from readily available materials. A common strategy involves the preparation of an intermediate which is then reacted with other reagents to yield the final product. For example, the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives has been achieved, with some compounds showing potential biological activities.
One notable derivative is 2-(pyridin-2-yl)isopropyl (PIP) amine, which has been developed as a directing group for the functionalization of C(sp³)–H bonds. This was inspired by the structure of 8-aminoquinoline (B160924) and the accelerating effect of the gem-dimethyl group in cyclometalations. This directing group enables the divergent functionalization of unactivated β-methylene C(sp³)–H bonds.
The following table showcases some examples of derivatives synthesized from starting materials related to this compound and their reported yields.
Table 1: Examples of Synthesized Derivatives
| Derivative | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| 4-isopropylamino-1-acetoxybutane | 4-bromo-1-acetoxybutane, isopropylamine | 83-88% | |
| 2-(cyclopentylamino)-5-propylthiazol-4(5H)-one | 2-bromo-pentanoic acid ethyl ester, N-cyclopentylthiourea | 81.63% |
Functionalization of the Amine Moiety
The secondary amine in this compound is a key site for functionalization. It can undergo various reactions, such as alkylation, acylation, and participation in the formation of heterocyclic rings. For example, the amine can be functionalized by reacting it with alkyl halides. The reactivity of the amine allows for its use as a linker or building block in the construction of larger molecules.
The development of switchable-hydrophilicity solvents has explored the use of amines like butyl 3-(isopropylamino)propanoate. However, significant hydrolysis of the ester was observed during the removal of CO2, limiting its application to a single cycle. In the context of creating advanced materials, amine-functionalized polyolefins have been synthesized. These materials, prepared through hydroaminoalkylation followed by ring-opening metathesis polymerization, exhibit properties like self-healing and strong adhesion.
Transformations Involving the Nitrile Group (e.g., Cyanomethylation, Hydrolysis)
The nitrile group (–C≡N) is a versatile functional group that can be transformed into various other functionalities, including primary amines, amides, and carboxylic acids.
Cyanomethylation: The cyanomethyl group (–CH₂CN) can be introduced into other molecules using reagents derived from acetonitrile. This process, known as cyanomethylation, is a valuable tool in organic synthesis. For instance, visible-light-promoted cyanomethylation of 2H-indazoles has been achieved using bromoacetonitrile as the cyanomethyl radical source. Another approach involves the direct cyanomethylation of unactivated sp³ C−H bonds of aliphatic amides, catalyzed by palladium.
Hydrolysis: The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to a carboxamide and then to a carboxylic acid. This reaction can be carried out under acidic or basic conditions. For example, the hydrolysis of acetonitrile in an acidic medium yields acetic acid via an amide intermediate. The hydrolysis of ester derivatives can also be a significant reaction, as seen in the case of butyl 3-(isopropylamino)propanoate.
The following table summarizes key transformations of the nitrile group.
Table 2: Transformations of the Nitrile Group
| Transformation | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | Acid or base | Carboxylic acid | |
| Reduction | LiAlH₄ | Primary amine | |
| Reaction with Grignard Reagents | Grignard reagent followed by aqueous work-up | Ketone |
Cyclization Reactions Leading to Heterocyclic Systems
Cyclization reactions are fundamental in organic chemistry for synthesizing ring structures, particularly heterocyclic compounds. This compound and its derivatives can participate in cyclization reactions to form a variety of heterocyclic systems. These reactions often involve the amine or the nitrile group, or both.
For example, the reaction of 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfur monochloride in acetonitrile can lead to the formation of bisdithiolothiazines. Furthermore, the condensation of acetonitrile with other nitriles can be a route to various nitrogen-containing heterocycles. The specific product often depends on the reaction conditions and the substrates used.
This compound as a Synthetic Intermediate and Building Block
The dual functionality of this compound makes it a valuable synthetic intermediate and building block for constructing more complex molecular architectures.
Utilization in the Construction of Complex Molecular Architectures
As a building block, this compound provides a two-carbon unit with both a nucleophilic amine and an electrophilic nitrile carbon. This allows for its incorporation into a wide array of larger molecules. Its derivatives have been used in the synthesis of compounds with potential applications in medicinal chemistry and materials science. The ability to functionalize both the amine and nitrile groups provides chemists with significant flexibility in designing synthetic routes to complex targets.
Applications in the Synthesis of Nitrogen-Containing Heterocyclic Compounds
The dual functionality of α-amino nitriles makes them ideal precursors for the synthesis of a variety of nitrogen-containing heterocycles. The secondary amine can act as a nucleophile, while the nitrile group can undergo a range of transformations, including hydrolysis, reduction, and cycloaddition reactions.
One prominent application of α-amino nitriles is in domino reactions for the construction of complex heterocyclic frameworks. For instance, tryptophan-derived α-amino nitriles have been shown to undergo acid-promoted domino cyclization to yield novel hexahydropyrrolo[1',2',3':1,9a,9]imidazo[1,2-a]indoles. nih.govacs.org This transformation involves the generation of multiple stereogenic centers in a single step, highlighting the efficiency of such approaches. Similarly, domino stereoselective electrophile addition-cyclizations of tryptophan-derived α-amino nitriles have been utilized to synthesize new indole (B1671886) alkaloid analogues. acs.org
While direct examples involving this compound are not extensively documented, its structure suggests its suitability for similar transformations. The isopropyl group, while sterically more demanding than a proton, can influence the stereochemical outcome of such cyclizations. The general reactivity of the amino nitrile moiety allows for its participation in the formation of various heterocyclic rings.
Below is a table summarizing the types of nitrogen-containing heterocyclic compounds synthesized from various α-amino nitriles, illustrating the potential of this compound in this area.
| Starting α-Amino Nitrile Derivative | Heterocyclic Product | Reaction Type | Reference |
| Tryptophan-derived α-amino nitriles | Hexahydropyrrolo[1',2',3':1,9a,9]imidazo[1,2-a]indoles | Acid-promoted domino cyclization | nih.govacs.org |
| Tryptophan-derived α-amino nitriles | Indole alkaloid analogues | Domino stereoselective electrophile addition-cyclization | acs.org |
| Amino acid derived α-quaternary α-amino nitriles | Spirocyclic 2,6-dioxopiperazines | H₂SO₄-promoted cyano hydration followed by base-mediated cyclization | nih.gov |
It is plausible that this compound could be employed in the synthesis of heterocycles such as substituted imidazoles, pyrazines, or piperazines through appropriate reaction design. For example, condensation with dicarbonyl compounds or their equivalents could lead to the formation of six-membered heterocyclic rings.
Role in Advanced Organic Synthesis Methodologies (e.g., Multicomponent Reactions, Domino Reactions)
The principles of atom economy and step efficiency have driven the development of advanced organic synthesis methodologies like multicomponent reactions (MCRs) and domino reactions. acs.orgprepchem.com α-Amino nitriles are valuable substrates in these processes due to their ability to participate in multiple bond-forming events in a single operation.
Multicomponent Reactions:
Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, are powerful tools for generating molecular diversity. acs.org The Strecker reaction, the archetypal MCR, produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. acs.org The products of the Strecker reaction, including compounds structurally similar to this compound, can then be used in further transformations.
A novel multicomponent reaction involving arynes, imines, and nitriles has been reported to efficiently synthesize β-aminonitriles, forming two new carbon-carbon and carbon-nitrogen bonds in a single step without the need for metal catalysts. rsc.org This highlights the potential of the nitrile group in aminoacetonitriles to participate in complex bond-forming cascades. Given its structure, this compound could potentially act as the nitrile component in such reactions.
Domino Reactions:
Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality generated in the previous one. prepchem.com As mentioned earlier, α-amino nitriles have proven to be excellent substrates for domino reactions leading to complex heterocyclic systems. nih.govacs.orgacs.org
The acid-promoted cyclization of tryptophan-derived α-amino nitriles is a prime example of a domino process, involving intramolecular attack of the indole nucleus onto an iminium ion generated in situ, followed by further cyclization. nih.govacs.org The stereoselectivity of these reactions is often influenced by the steric and electronic nature of the substituents on the α-amino nitrile. In the case of this compound, the isopropyl group would likely play a significant role in directing the stereochemical outcome of any such domino cyclization.
The table below illustrates the application of α-amino nitriles in advanced synthesis methodologies, providing a framework for the potential utility of this compound.
| Advanced Synthesis Methodology | Reactants | Product Type | Key Features | Reference |
| Multicomponent Reaction | Arynes, Imines, Nitriles | β-Aminonitriles | Metal-free, formation of two new C-C and C-N bonds | rsc.org |
| Domino Reaction | Tryptophan-derived α-amino nitriles | Hexahydropyrrolo[1',2',3':1,9a,9]imidazo[1,2-a]indoles | Acid-promoted, high stereoselectivity, generation of multiple stereocenters | nih.govacs.org |
| Domino Reaction | Tryptophan-derived α-amino nitriles | Indole alkaloid analogues | Stereoselective electrophile addition-cyclization | acs.org |
Environmental and Toxicological Research Aspects
Environmental Fate Studies
Biodegradation Mechanisms in Environmental Compartments (e.g., Soil, Water)
Specific data on the biodegradation of 2-(Isopropylamino)acetonitrile in soil and water is currently lacking. Research in this area would need to investigate its persistence and the potential for microbial communities to break down this compound. Studies on other aminonitriles have shown that microorganisms, such as those from the Rhodococcus genus, can hydrolyze aminonitriles. jmb.or.krscispace.com However, without specific studies, it is unknown if this compound is susceptible to similar degradation pathways.
Volatilization and Mobility Studies in Ecosystems
There is no specific information available on the volatilization and mobility of this compound in ecosystems. To assess its potential for atmospheric transport or leaching into groundwater, studies determining its vapor pressure and soil-water partition coefficient (Koc) would be necessary. The mobility of organic compounds in soil is influenced by factors such as their water solubility and their affinity for organic carbon and clay particles. itrcweb.org
Analysis of Environmental Degradation Products and Metabolites
Due to the absence of biodegradation and environmental fate studies, the degradation products and metabolites of this compound in the environment have not been identified. Research is needed to determine the chemical structures of any breakdown products, as these can have their own environmental and toxicological profiles, which may differ from the parent compound. europa.eu
Research on Biotransformation Pathways in Organisms
The biotransformation of this compound in organisms is another area where specific research is absent. Understanding how this compound is metabolized is crucial for assessing its potential toxicity.
Investigation of Metabolic Pathways and Enzyme Systems Involved
No studies have been identified that investigate the specific metabolic pathways and enzyme systems involved in the biotransformation of this compound. Research on other aminonitriles suggests that enzymatic hydrolysis is a key biotransformation route. uni-stuttgart.detandfonline.comthieme-connect.deru.nl Enzymes such as nitrilases and nitrile hydratases, found in various microorganisms, are known to convert nitriles to carboxylic acids or amides, respectively. jmb.or.kruni-stuttgart.de Whether these or other enzyme systems, such as cytochrome P450s, are involved in the metabolism of this compound in organisms remains to be determined.
Studies on the Formation of Biologically Relevant Metabolites (e.g., Cyanide from Nitriles in related compounds)
There is no direct evidence from studies on this compound regarding the formation of biologically relevant metabolites. A significant concern with nitrile-containing compounds is the potential for the metabolic release of cyanide. basf.com The Strecker synthesis, a common method for producing α-aminonitriles, utilizes cyanide, and the reverse reaction could potentially release it. nih.govmasterorganicchemistry.com The metabolic pathways of some nitriles are known to produce cyanide, which is a source of their toxicity. basf.com However, without specific research on this compound, it is not possible to confirm if it undergoes similar metabolic processes leading to cyanide formation.
Research on Accumulation and Elimination Dynamics
The study of how chemical compounds are taken up, distributed, and eventually removed from an organism is crucial for understanding their potential environmental impact. For this compound, direct research on its accumulation and elimination dynamics is not extensively available in public literature. However, insights can be drawn from studies on structurally related compounds that share functional groups, such as the isopropylamino moiety or the nitrile group. Research on these analogous compounds provides a framework for understanding the potential behavior of this compound in biological systems.
Studies on various chemicals indicate that the processes of accumulation and elimination are influenced by factors such as the compound's water solubility, its octanol-water partition coefficient (log Kow), and the metabolic pathways present in the organism. kyushu-u.ac.jp For instance, compounds with low water solubility and high lipophilicity tend to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. kyushu-u.ac.jp The elimination of such compounds is often dependent on metabolic transformation into more water-soluble forms that can be excreted. jst.go.jp
Research on herbicides containing an isopropylamino group, such as atrazine (B1667683) and prometryn (B1678245), has shed light on their environmental fate. nih.govfrontiersin.org These studies reveal that such compounds can be absorbed by organisms from their environment and are often subject to metabolic processes that facilitate their excretion. nih.govepa.gov For example, studies on atrazine in mice have shown that it is rapidly metabolized and cleared, with its metabolites being the primary forms detected in tissues and urine. nih.govresearchgate.net The major routes of elimination for prometryn in rats have been identified as urine and feces. epa.gov
The rate of elimination can vary significantly between different isomers or related compounds. For instance, in studies on chlordane (B41520) isomers, the S-isomer was eliminated much more rapidly than the R-isomer in birds. jst.go.jp This highlights the importance of stereochemistry in the bioaccumulation and elimination of chemical compounds.
The following table summarizes findings from research on compounds structurally related to this compound, providing an overview of their accumulation and elimination characteristics in different organisms.
Interactive Data Table: Accumulation and Elimination of Structurally Related Compounds
| Compound | Organism | Key Findings on Accumulation & Elimination |
| Atrazine | Mice | Rapidly metabolized and cleared. Didealkyl ATR (DACT) is the major metabolite found in urine, plasma, and tissues. Peak plasma concentration of Atrazine occurs at 1 hour post-dosing, while the peak for DACT is at 2 hours. Most residues are excreted within the first 24 hours, though significant amounts of DACT are still present in urine collected 25 to 72 hours post-dosing. nih.govresearchgate.net |
| Prometryn | Rats | The primary routes of elimination are urine and feces, with slightly more recovered in the urine. epa.gov |
| Prometryn | Tilapia (Oreochromis niloticus) | Bioaccumulation was highest in the liver, followed by the gills, muscle, and blood. Steady state was not reached during the 28-day exposure period. Most of the accumulated prometryn was eliminated from all tissues within 24 hours after transfer to clean water. researchgate.net |
| Chlordane | Chickens | The S-isomer was eliminated rapidly with a half-life of 2–5 hours in any organ, whereas the R-isomer dissipated 16–28 times slower in the liver and kidney. jst.go.jp |
Q & A
Q. What are the optimized synthetic routes for 2-(Isopropylamino)acetonitrile, and how do reaction conditions influence yield?
Methodological Answer: A microwave-assisted synthesis route has been demonstrated using ethyl 2-(isopropylamino)acetate hydrochloride as a precursor. Key steps include:
- Reacting with phenyl methoxycarbamate and i-Pr₂NEt in acetonitrile (0.30 M concentration).
- Heating at 120°C for 2 hours under microwave irradiation to achieve a 96% yield .
- Purification via flash chromatography (100% CH₂Cl₂ followed by 7.5% EtOAc/CH₂Cl₂) to isolate the product as a white solid.
Variables such as solvent choice (polar aprotic vs. non-polar), temperature control, and microwave vs. conventional heating should be systematically compared to assess reproducibility.
Q. What purification techniques are most effective for isolating this compound from byproducts?
Methodological Answer: Flash chromatography is widely used, with eluent gradients tailored to polarity differences between the target compound and impurities. For example:
- Initial elution with 100% CH₂Cl₂ removes non-polar byproducts.
- A gradient of 7.5% EtOAc/CH₂Cl₂ selectively elutes the product .
Alternative methods like recrystallization (if crystalline) or preparative HPLC (for enantiomeric separation) should be evaluated based on impurity profiles.
Q. How should researchers handle safety concerns related to acetonitrile-based reactions?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) due to acetonitrile’s volatility and toxicity.
- Monitor for harmful intermediates (e.g., cyanide derivatives) using FTIR or GC-MS.
- Reference Material Safety Data Sheets (MSDS) for specific hazards, such as inhalation risks highlighted in structurally similar bromophenyl acetonitrile derivatives .
Advanced Research Questions
Q. How can chiral purity of this compound be assessed, given its potential stereochemical complexity?
Methodological Answer:
- Employ chiral HPLC with columns like Chiralpak® IA or IB, using mobile phases of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) for resolution .
- Compare retention times against racemic standards.
- Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or nuclear Overhauser effect (NOE) NMR experiments.
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
Methodological Answer:
- High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm, using a C18 column and gradient elution (e.g., acetic acid/water and acetonitrile/tetrahydrofuran mixtures) .
- Adhere to USP/NF specifications for acetonitrile purity, including limits for water (<0.1%) and UV-absorbing impurities .
- Couple with LC-MS to identify unknown contaminants via fragmentation patterns.
Q. How do solvent interactions affect the stability of this compound in long-term storage?
Methodological Answer:
- Conduct accelerated stability studies in acetonitrile, ethanol, and aqueous buffers at varying temperatures (4°C, 25°C, 40°C).
- Monitor degradation via NMR or HPLC, noting hydrolysis or oxidation products.
- Thermoacoustical studies on acetonitrile-alcohol mixtures suggest solvent polarity and hydrogen-bonding capacity critically influence compound stability .
Q. How can researchers resolve contradictions in reaction yields reported under similar conditions?
Methodological Answer:
- Perform sensitivity analysis on variables such as:
- Microwave power uniformity (critical for reproducibility in microwave-assisted synthesis) .
- Purity of starting materials (e.g., i-Pr₂NEt as a base vs. alternatives like DBU).
- Trace moisture content in acetonitrile, which may hydrolyze nitrile groups.
- Use Design of Experiments (DoE) to isolate significant factors and optimize conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
